molecular formula C6H11NO2S B13164575 Bicyclo[3.1.0]hexane-2-sulfonamide

Bicyclo[3.1.0]hexane-2-sulfonamide

Cat. No.: B13164575
M. Wt: 161.22 g/mol
InChI Key: QSQNFDWKAPSCKF-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-2-sulfonamide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
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Biological Activity

Bicyclo[3.1.0]hexane-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, drawing from diverse research studies and findings.

Structural Characteristics

This compound features a bicyclic structure with a sulfonamide functional group that contributes to its reactivity and biological interactions. The presence of the sulfonamide group enhances the compound's ability to form covalent bonds with biological targets, influencing various biochemical pathways.

Enzyme Inhibition and Receptor Affinity

Research indicates that bicyclo[3.1.0]hexane derivatives can interact with specific biological targets, particularly enzymes and receptors:

  • Adenosine A3 Receptor : A study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinity for the adenosine A3 receptor (A3AR). The most potent derivative exhibited a Ki value of 0.38 μM, demonstrating moderate affinity and high selectivity for the A3 receptor, which is implicated in inflammation and cancer treatment .
  • Enzyme Interaction : The sulfonamide group allows for interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their functions. These interactions can significantly alter biological pathways, suggesting therapeutic applications in drug design .

Antitumor Activity

Bicyclo[3.1.0]hexane derivatives have been investigated for their antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : Compounds containing the bicyclo[3.1.0]hexane scaffold were screened against human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines. The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across these cell lines, indicating significant antitumor potential .
  • Mechanism of Action : Treatment with these compounds resulted in apoptosis and cell cycle arrest, particularly in the SubG1 phase, alongside morphological changes in cell structures such as actin filament distribution .

Synthesis Methods

The synthesis of this compound typically involves several methods that allow for the introduction of functional groups necessary for its biological activity:

  • General Synthesis Pathway : The synthesis often starts from readily available precursors like D-ribose or other sugar derivatives, followed by cyclization reactions to form the bicyclic structure .

Case Studies

Several case studies highlight the biological activity of bicyclo[3.1.0]hexane derivatives:

StudyCompoundTargetFindings
Bicyclo[3.1.0]hexane-based nucleosidesA3ARKi = 0.38 μM; high selectivity
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidinesVarious cancer cell linesIC50 = 4.2 - 24.1 μM; induces apoptosis
Bicyclo[3.1.0]hexane-2-sulfonyl chlorideEnzymesModifies enzyme activity; potential therapeutic uses

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2-sulfonamide

InChI

InChI=1S/C6H11NO2S/c7-10(8,9)6-2-1-4-3-5(4)6/h4-6H,1-3H2,(H2,7,8,9)

InChI Key

QSQNFDWKAPSCKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)S(=O)(=O)N

Origin of Product

United States

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